

history of arsenate use in pesticides

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An In-depth Technical Guide on the History of Arsenate Use in Pesticides

Introduction

Arsenic, a metalloid naturally present in the environment, has a long and complex history intertwined with human activity, particularly in agriculture.[1] For centuries, inorganic arsenic compounds, known as arsenicals, were among the most effective and widely used pesticides for controlling insect pests, weeds, and plant diseases.[2][3] Their efficacy, however, was shadowed by a growing understanding of their significant toxicity to humans and the environment, leading to their eventual decline and stringent regulation.[1][4] This technical guide provides a comprehensive overview of the history of arsenate pesticide use, detailing the key compounds, their applications, quantitative usage data, toxicological mechanisms, and the analytical methods developed for their detection.

A Chronological History of Arsenical Pesticides

The use of arsenical compounds in agriculture began in the late 19th century and persisted for over a century, evolving from simple inorganic salts to more complex organic formulations.

- Paris Green (Copper Acetoarsenite): First used in 1867, Paris Green was a highly effective
 insecticide against pests like the Colorado potato beetle and cotton leafworm.[1] However, its
 high water solubility often resulted in phytotoxicity, causing damage to the crops it was meant
 to protect.[1][5]
- Lead Arsenate (PbHAsO₄): Introduced in 1892 to combat the gypsy moth, lead arsenate quickly became the most extensively used arsenical insecticide globally.[2][5][6] It was



favored over Paris Green due to its lower solubility, which made it less harmful to plants and more persistent, adhering well to foliage.[5][6] It was a staple in apple and cherry orchards for controlling the codling moth until the advent of DDT in the 1940s.[1][2]

- Calcium Arsenate (Ca₃(AsO₄)₂): Gaining prominence around 1919, calcium arsenate was heavily used in the southern United States, primarily to control the boll weevil in cotton fields.
 [2] Its use peaked in the 1940s before declining with the introduction of synthetic organic pesticides.
- Organic Arsenicals: In the mid-20th century, organic forms of arsenic were developed as herbicides and desiccants.[8] Compounds like monosodium methanearsonate (MSMA), disodium methanearsonate (DSMA), and cacodylic acid were used for weed control on cotton fields, golf courses, and for desiccating cotton plants before harvesting.[8][9][10]

The widespread and prolonged use of these compounds led to significant arsenic accumulation in agricultural soils, posing long-term environmental and health risks.[5] Concerns over arsenic's carcinogenic potential and other health effects prompted regulatory action.[1][10] The U.S. Environmental Protection Agency (EPA) officially banned the use of lead arsenate on food crops in 1988 and issued a cancellation order in 2009 to phase out most organic arsenical pesticides by 2013.[1][6][9]

Quantitative Data on Arsenical Pesticide Use

The production and application of arsenical pesticides reached massive scales during their peak. The following tables summarize key quantitative data available from historical records.

Table 1: Timeline of Key Events and Regulatory Actions



Year	Event	Reference
1867	First use of Paris Green as an insecticide to control the Colorado potato beetle.	[1]
1892	Lead arsenate is first used as an insecticide against the gypsy moth in Massachusetts.	[2][3][5]
c. 1919	Calcium arsenate use becomes widespread for boll weevil control in cotton.	
1945	An estimated 27 to 32 million kilograms of calcium arsenate were used by U.S. farmers.	
1947	DDT is identified as a more effective alternative, beginning the decline of lead arsenate use.	[6]
1950s	Arsenic acid is adopted as a chemical desiccant for cotton harvesting.	
mid-1960s	Use of lead arsenate ceases in many U.S. states.	[3]
1988	The U.S. EPA officially bans all insecticidal uses of lead arsenate.	[1][3][6]
2009	The U.S. EPA issues a cancellation order to phase out most organic arsenical pesticides by 2013.	[9]

Table 2: Production and Application Data for Select Arsenical Pesticides



Pesticide	Time Period	Production/Us e Statistic	Primary Use	Reference
Calcium Arsenate	1945	27 - 32 million kg used in the U.S.	Cotton Boll Weevil	
Lead Arsenate	1920s-1940s	Most widely used arsenical insecticide.	Fruit Orchards (Codling Moth)	[1][2]
Arsenic (General)	1980	70% of arsenic consumed in the USA was for wood preservatives, a shift from agricultural dominance.	Wood Preservatives	[9][10]
Arsenic (General)	1990	20% of arsenic consumed in the USA was for the agricultural industry.	Herbicides, Feed Additives	[8]

Toxicology and Biochemical Mechanisms of Action

The toxicity of arsenic is highly dependent on its chemical form and oxidation state, with trivalent arsenicals (arsenite, As³⁺) generally being more toxic than pentavalent arsenicals (arsenate, As⁵⁺).[11][12]

Interference with Cellular Respiration

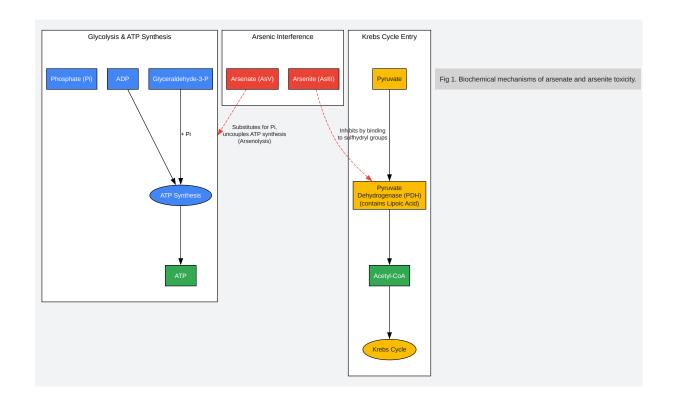
Arsenic disrupts cellular energy metabolism through two primary mechanisms:

Arsenolysis: Pentavalent arsenate is structurally similar to phosphate (PO₄³⁻) and can substitute for it in key biochemical reactions.[13][14] In glycolysis, arsenate can replace phosphate to form an unstable anhydride, 1-arsenato-3-phospho-D-glycerate, which rapidly



hydrolyzes.[12] This uncouples substrate-level phosphorylation, preventing the formation of ATP without halting the glycolytic pathway itself.[12][13]

• Enzyme Inhibition: Trivalent arsenite has a high affinity for sulfhydryl (-SH) groups, particularly vicinal thiols found in proteins.[11][14] It potently inhibits critical metabolic enzymes, most notably the pyruvate dehydrogenase (PDH) complex, by binding to the lipoic acid cofactor.[13][15] This inhibition blocks the conversion of pyruvate to acetyl-CoA, effectively halting the Krebs cycle and aerobic respiration, leading to a severe energy deficit and cell death.[13][15]



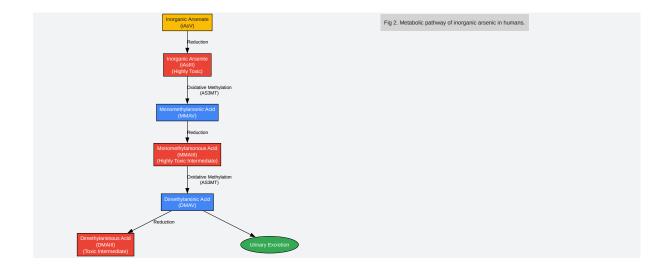
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Caption: Fig 1. Biochemical mechanisms of arsenate and arsenite toxicity.

Metabolism and Methylation

In humans, ingested inorganic arsenic undergoes a metabolic process primarily in the liver, which was once thought to be a detoxification pathway.[16] However, it is now understood that this pathway can produce highly toxic trivalent methylated intermediates.[16][17] The process involves alternating steps of reduction and oxidative methylation, converting inorganic arsenate (iAs⁵⁺) to arsenite (iAs³⁺), then to monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are then excreted in the urine.[17] The enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT) is central to this pathway.[17]



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Caption: Fig 2. Metabolic pathway of inorganic arsenic in humans.

Experimental Protocols for Arsenic Detection

Accurate quantification of arsenic in environmental and biological samples is crucial for assessing contamination and exposure. Various analytical techniques have been developed for



this purpose.

Sample Preparation: Acid Digestion of Soil

This protocol is a generalized procedure for extracting total arsenic from soil samples for subsequent analysis.

- Objective: To solubilize arsenic from the soil matrix into an aqueous solution.
- Apparatus: Balance, digestor tubes, rapid digestor heating block, volumetric flasks.
- Reagents: Perchloric acid (HClO₄), Sulfuric acid (H₂SO₄), Nitric acid (HNO₃) (0.5%).
- Procedure:
 - Weigh approximately 5.0 g of the soil sample into a tared digestor tube.
 - Add 10 mL of a 1:1 (v/v) mixture of perchloric acid and sulfuric acid to each sample. [18]
 - Place the tubes on a digestor block and heat at 200-225 °C for approximately one hour.
 [18]
 - Increase the temperature to 300-350 °C and continue digestion until the sample is dry.[18]
 - Allow the samples to cool completely.
 - Dilute the cooled sample by repeatedly rinsing the digestor tube with 0.5% nitric acid and transferring the rinse to a 500 mL volumetric flask. Bring the flask to volume with 0.5% HNO₃ and mix thoroughly.[18]
 - The resulting digestate is now ready for analysis by atomic absorption or mass spectrometry.

Analytical Determination: Speciation by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for separating and quantifying different arsenic species.

Foundational & Exploratory



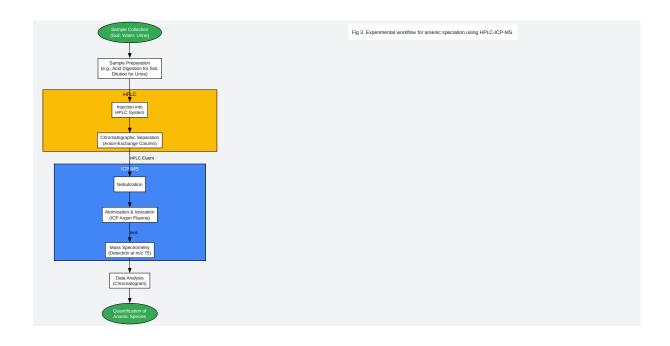


- Objective: To determine the concentration of individual arsenic species (e.g., As³⁺, As⁵⁺, MMA, DMA) in an aqueous sample.
- Principle: HPLC separates the different arsenic compounds based on their interaction with a stationary phase. The separated compounds are then introduced into the ICP-MS, where they are atomized, ionized, and detected based on their mass-to-charge ratio.

Generalized Protocol:

- Sample Preparation: For urine, samples are often diluted with a buffer solution (e.g., 0.1 M ammonium acetate) and centrifuged.[19] For soil or plant extracts, the digestate from the previous protocol is used.
- Chromatographic Separation: An aliquot of the prepared sample is injected into the HPLC system, typically equipped with an anion-exchange column to separate the negatively charged arsenate, MMA, and DMA species.
- Nebulization and Ionization: The eluent from the HPLC is directed into a nebulizer, creating a fine aerosol that is introduced into the high-temperature (6000-8000 K) argon plasma of the ICP-MS.
- Mass Spectrometry: In the plasma, arsenic atoms are ionized. The ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z 75 for arsenic).
- Quantification: The detector measures the ion intensity for m/z 75 over time. The resulting chromatogram shows peaks corresponding to each arsenic species, and the area of each peak is proportional to its concentration. Calibration is performed using standards of known concentration for each species.





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Caption: Fig 3. Experimental workflow for arsenic speciation using HPLC-ICP-MS.

Conclusion

The history of arsenate use in pesticides is a compelling example of the balance between agricultural productivity and environmental and public health.[4] While compounds like lead arsenate and calcium arsenate were instrumental in controlling devastating crop pests for decades, their legacy is one of persistent contamination and a deeper understanding of chronic toxicity.[1] The transition away from these broad-spectrum inorganic poisons to more targeted, less persistent alternatives, driven by scientific research and regulatory action, marks a significant evolution in agricultural science. The advanced analytical techniques developed to study arsenic's fate in the environment and its complex metabolic pathways continue to be vital for monitoring legacy contamination and informing risk assessment for researchers, scientists, and drug development professionals.



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